Thalmirabine

Description

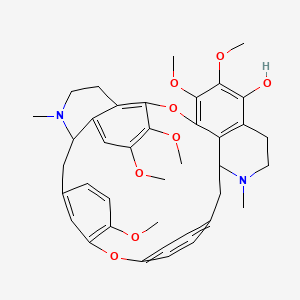

Structure

3D Structure

Properties

CAS No. |

75352-27-1 |

|---|---|

Molecular Formula |

C39H44N2O8 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

4,16,17,21,22-pentamethoxy-10,27-dimethyl-2,19-dioxa-10,27-diazaheptacyclo[28.2.2.13,7.120,24.09,14.013,18.028,35]hexatriaconta-1(32),3,5,7(36),13(18),14,16,20,22,24(35),30,33-dodecaen-23-ol |

InChI |

InChI=1S/C39H44N2O8/c1-40-16-14-25-27-21-32(44-4)36(45-5)35(25)49-37-33-26(34(42)38(46-6)39(37)47-7)15-17-41(2)29(33)18-22-8-11-24(12-9-22)48-31-20-23(19-28(27)40)10-13-30(31)43-3/h8-13,20-21,28-29,42H,14-19H2,1-7H3 |

InChI Key |

CLAUJNOKVABGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)OC3=C(C(=C2O)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Thalmirabine and Its Analogs

Historical Evolution of Synthetic Approaches to Thalmirabine

The historical synthesis of bisbenzylisoquinoline (BBIQ) alkaloids, the class of compounds to which this compound belongs, has traditionally relied on a few robust and classical reactions. While a specific publication detailing the first total synthesis of this compound is not prominently available, the general synthetic strategies for BBIQs from that era are well-documented. These early approaches were foundational in the field of natural product synthesis.

Two key reactions formed the backbone of early BBIQ synthesis: the Ullmann condensation and the Bischler-Napieralski reaction . The Ullmann condensation was instrumental in forming the diaryl ether linkages that are characteristic of many BBIQ alkaloids. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of BBIQ synthesis, this would involve coupling two substituted benzylisoquinoline units. acs.orguni-muenchen.dersc.org

The second cornerstone, the Bischler-Napieralski reaction, discovered in 1893, has been a widely employed method for constructing the isoquinoline (B145761) core. jk-sci.comorganic-chemistry.org This reaction facilitates the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield a 3,4-dihydroisoquinoline, which can then be reduced to the tetrahydroisoquinoline scaffold present in this compound. jk-sci.comorganic-chemistry.orgnumberanalytics.com The synthesis of the related BBIQ alkaloid, tetrandrine, for instance, utilized both the Ullmann coupling and the Bischler-Napieralski reaction, highlighting the importance of these methods in accessing this class of molecules. uni-muenchen.dersc.org

Current State-of-the-Art in this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex natural products like this compound. These contemporary approaches often feature higher yields, greater stereocontrol, and more elegant synthetic designs. A prime example of the current state-of-the-art is the synthesis of (+)-O-Methylthalibrine, a close analog of this compound. researchgate.netresearchgate.net

Retrosynthetic Analysis and Key Intermediates

A modern retrosynthetic analysis of a this compound-type structure, such as (+)-O-Methylthalibrine, would disconnect the molecule at its key linkages to reveal simpler, more manageable precursors. The diaryl ether bond is a logical point for disconnection, leading back to two separate benzylisoquinoline units. The isoquinoline rings themselves can be further deconstructed via a Bischler-Napieralski-type disconnection, revealing even simpler phenylethylamine and phenylacetic acid derivatives.

Key Intermediates in the Synthesis of (+)-O-Methylthalibrine:

| Intermediate | Structure | Role in Synthesis |

| Dichlorinated phenol | Precursor for the diaryl ether formation. | |

| Diaryl ether | The core structure formed via electrochemical oxidation. | |

| Bis-amide | Precursor for the double Bischler-Napieralski reaction. | |

| Bis-THIQ | The fully formed bisbenzylisoquinoline skeleton before final modifications. |

Novel Reaction Pathways and Catalytic Strategies

A significant advancement in the synthesis of BBIQ alkaloids is the use of novel reaction pathways that offer advantages over classical methods. In the synthesis of (+)-O-Methylthalibrine, an electrochemical approach was employed for the crucial diaryl ether bond formation. researchgate.netresearchgate.net This method involves the anodic oxidation of a halogenated phenol derivative, followed by a reduction step. This electrochemical strategy provides a milder and more efficient alternative to the traditional Ullmann condensation. researchgate.net

Furthermore, the implementation of a stereocontrolled Bischler-Napieralski reaction allows for the introduction of the desired stereochemistry at the chiral centers of the molecule. researchgate.netresearchgate.net The use of chiral auxiliaries during the synthesis of the bis-amide precursor guides the cyclization to afford a specific stereoisomer.

More recently, chemoenzymatic strategies have emerged as a powerful tool in the synthesis of BBIQs. nih.govbohrium.com These approaches utilize enzymes to catalyze key steps, such as stereoselective Pictet-Spengler reactions, to generate enantiopure building blocks. nih.govbohrium.com This highlights a growing trend towards the use of biocatalysis in the synthesis of complex natural products.

Optimization of Synthetic Yields and Purity for Research Applications

For the practical application of synthetic compounds in research, the optimization of yield and purity is paramount. In the synthesis of (+)-O-Methylthalibrine, the optimization of the electrochemical halogenation of the initial phenol was a key step to ensure a high yield of the dichlorinated intermediate. researchgate.net The subsequent oxidative dimerization and cathodic reduction steps were also refined to maximize the yield of the diaryl ether core. researchgate.net

Divergent and Convergent Synthetic Strategies for this compound Analogs

The synthesis of analogs of this compound is essential for exploring structure-activity relationships and developing new scientific tools. Both divergent and convergent synthetic strategies can be employed to create a library of related compounds.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages. researchgate.net For this compound analogs, this could involve the synthesis of two different benzylisoquinoline units, which are then coupled via an Ullmann-type reaction or other cross-coupling methods. This approach is highly modular and allows for the rapid generation of a variety of analogs by simply changing one of the coupling partners. acs.orgnih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a range of different products. rsc.org For example, a common bisbenzylisoquinoline core could be synthesized and then subjected to various functional group modifications, such as demethylation, alkylation, or halogenation, to produce a library of analogs. The synthesis of the four diastereomers of the BBIQ alkaloid 11 from common precursors is an example of a divergent approach to generating stereochemical diversity. acs.org

Design Principles for Structural Modification

The design of this compound analogs is guided by the desire to understand how specific structural features contribute to its properties. Key areas for modification include:

The Diaryl Ether Linkage: The position and number of ether bridges can be altered.

Substitution on the Aromatic Rings: The nature and position of substituents like methoxy (B1213986) and hydroxy groups can be varied.

The Isoquinoline Units: The stereochemistry at the chiral centers can be changed, and the nitrogen atoms can be functionalized differently.

By systematically modifying these features, chemists can probe the structural requirements for any observed biological activity and develop new molecules with tailored properties. The synthesis of various BBIAs with different linkages and substitution patterns exemplifies the application of these design principles. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of complex alkaloids such as this compound, a dimeric benzylisoquinoline-aporphine alkaloid, presents significant stereochemical challenges. While specific literature on the stereoselective synthesis of this compound derivatives is scarce, methodologies developed for its constituent aporphine (B1220529) and tetrahydroisoquinoline (THIQ) cores, as well as related bisbenzylisoquinoline alkaloids (bisBIAs), provide a framework for potential synthetic strategies.

A key challenge lies in the controlled formation of the stereogenic centers within the molecule. For related bis(benzylisoquinoline) alkaloids, such as (+)-O-Methylthalibrine, synthetic strategies have employed stereoselective Bischler-Napieralski reactions to establish the THIQ moieties. researchgate.net This classical reaction for constructing isoquinoline rings can be rendered stereoselective through the use of chiral auxiliaries or catalysts. Another modern approach involves the palladium-catalyzed regioselective alkylation of C-H bonds in 1-naphthylamides, which can be converted into the core structure of aporphine alkaloids. sioc-journal.cn

Recent advancements in photoredox catalysis have also enabled novel methods for the stereoselective synthesis of unnatural α-amino acid derivatives, which are precursors to isoquinoline alkaloids. rsc.org These protocols utilize visible light to promote C-radical addition to chiral imines, offering a powerful tool for creating stereocenters with high fidelity. rsc.org Furthermore, the development of stereoselective ring-expansion of monocyclopropanated heterocycles provides access to highly functionalized tetrahydropyridine (B1245486) and dihydropyran derivatives, which are versatile building blocks for complex natural products. nih.gov

For the aporphine core specifically, strategies involving benzyne (B1209423) chemistry have been developed. Reactions between isoquinoline derivatives and silylaryl triflates can proceed through a [4 + 2] cycloaddition to form the aporphine skeleton. acs.org While the reported examples are for racemic syntheses, the potential for developing enantioselective variants using chiral ligands or catalysts exists. acs.org

The table below summarizes key stereoselective reactions that could be applied to the synthesis of this compound derivatives, based on methodologies for related alkaloid structures.

| Reaction Type | Application | Key Features | Reference |

| Bischler-Napieralski | Construction of Tetrahydroisoquinoline (THIQ) moieties | Can be rendered stereoselective. researchgate.net | researchgate.net |

| Palladium-Catalyzed C-H Alkylation | Formation of the Aporphine Core | Regioselective functionalization of aromatic rings. sioc-journal.cn | sioc-journal.cn |

| Photoredox Catalysis | Synthesis of Chiral Amino Acid Precursors | Stereoselective C-C bond formation under mild conditions. rsc.org | rsc.org |

| Benzyne [4+2] Cycloaddition | Formation of the Aporphine Core | Convergent approach to the polycyclic skeleton. acs.org | acs.org |

Chemoenzymatic and Biosynthetic Routes to this compound

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a complex, multi-step process within plants, providing a blueprint for potential chemoenzymatic and biosynthetic production routes. This compound is isolated from plants of the Thalictrum genus, and its biosynthesis is expected to follow the general pathways established for related BIAs in other species, such as the sacred lotus (B1177795) (Nelumbo nucifera). maxapress.comuodiyala.edu.iqethernet.edu.et

Biosynthetic Pathway:

The biosynthesis of BIAs begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com This leads to the formation of (S)-norcoclaurine, a central intermediate. maxapress.com In many plants, (S)-norcoclaurine is converted to (S)-reticuline, a critical branchpoint intermediate for various alkaloid classes. maxapress.com However, some plants, like the sacred lotus, utilize a distinct (R)-stereochemical pathway. concordia.ca

In this pathway, (R)-N-methylcoclaurine is stereospecifically converted by a cytochrome P450 enzyme, CYP80G, into the proaporphine alkaloid glaziovine. concordia.ca This intermediate is then methylated to form pronuciferine, which is the presumed precursor to aporphine alkaloids like nuciferine. concordia.ca This suggests that the aporphine portion of this compound likely originates from (R)-N-methylcoclaurine through a proaporphine intermediate. maxapress.comconcordia.ca The formation of the dimeric structure of this compound would then involve an intermolecular coupling reaction, likely an oxidative C-O or C-C bond formation, catalyzed by specific enzymes.

The table below outlines the key enzymatic steps in the biosynthesis of the aporphine alkaloid core.

| Enzyme Class | Substrate | Product | Function | Reference |

| Norcoclaurine synthase (NCS) | Dopamine + 4-HPAA | (S)-Norcoclaurine | Initial C-C bond formation | maxapress.com |

| Cytochrome P450 (CYP80G) | (R)-N-methylcoclaurine | Glaziovine (a proaporphine) | Stereospecific C-C oxidative coupling | concordia.ca |

| O-methyltransferase (OMT) | Glaziovine | Pronuciferine | Methylation | concordia.ca |

Chemoenzymatic Routes:

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering efficient pathways to complex molecules. nih.govmdpi.com While a specific chemoenzymatic synthesis for this compound has not been reported, the principles can be applied based on known biosynthetic pathways.

A potential chemoenzymatic strategy could involve the chemical synthesis of key precursors, such as (R)-N-methylcoclaurine and the benzylisoquinoline monomer, followed by an enzyme-catalyzed coupling reaction to form the dimeric structure. Thioesterase (TE) domains, which catalyze macrocyclization in the biosynthesis of some natural products, exemplify how enzymes can be used for key bond-forming steps. beilstein-journals.org Similarly, engineered enzymes could potentially catalyze the specific intermolecular coupling required to form this compound.

Researchers have successfully demonstrated chemoenzymatic approaches for other complex alkaloids. researchgate.netresearchgate.net For instance, the synthesis of (+)-O-methylthalibrine utilized an electrochemical method to construct the diaryl ether core, a chemical step, combined with a stereoselective Bischler-Napieralski reaction. researchgate.netresearchgate.net This highlights the power of integrating chemical and biocatalytic steps to overcome synthetic challenges. nih.gov The development of such a route for this compound would depend on identifying or engineering an enzyme capable of catalyzing the final dimerization step with high regio- and stereoselectivity.

Molecular Mechanism of Action Investigations of Thalmirabine

Identification of Primary Molecular Targets of Thalmirabine

The initial step in elucidating the mechanism of action of a bioactive compound like this compound involves the identification of its direct molecular targets. This process, often termed target deconvolution, employs a variety of advanced methodologies to pinpoint the specific proteins or other macromolecules with which the compound interacts to elicit a biological response.

Target Deconvolution Strategies (e.g., affinity proteomics, chemical genetics)

Target deconvolution for natural products such as this compound can be approached through several powerful strategies. nih.goveuropeanreview.org These methods are broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.goveuropeanreview.org

Affinity Proteomics: This biochemical enrichment technique is a cornerstone of target identification. europeanreview.org It typically involves immobilizing a derivative of the small molecule (in this case, this compound) onto a solid support, such as a bead. This "bait" is then incubated with a complex mixture of proteins, like a cell lysate. Proteins that bind to the immobilized this compound are "captured" and subsequently identified using mass spectrometry. europeanreview.org Photoaffinity labeling (PAL) is a sophisticated variant of this method where a photo-reactive group is incorporated into the this compound molecule. nih.govevotec.com Upon exposure to UV light, the probe forms a covalent bond with its binding partners in a cellular context, allowing for the capture and identification of even transient or low-affinity interactions. nih.govevotec.com

Chemical Genetics: This approach utilizes genetic techniques to identify drug targets. One common method is to screen for mutations that confer resistance or hypersensitivity to the compound. For instance, cells could be mutagenized and then selected for their ability to survive in the presence of otherwise lethal concentrations of this compound. Sequencing the genomes of these resistant clones can reveal mutations in the target protein or in proteins within the same pathway. unige.ch

In-silico docking studies can also provide predictive insights into potential targets. For example, a study investigating herbal antibiotics performed molecular docking of various phytochemicals, including this compound, against several bacterial protein targets. mdpi.com The results, summarized in the table below, indicate the predicted binding affinities (docking energies in kJ/mol) of this compound with these proteins. While these are computational predictions and require experimental validation, they can guide the focus of further investigation. mdpi.com

| Target Protein | Predicted Docking Energy (kJ/mol) |

| E. coli Peptide Deformylase (EcPDF) | -76.5 |

| P. aeruginosa Peptide Deformylase (PaPDF) | -62.9 |

| E. coli DNA Ligase (EcLigA) | -85.1 |

| S. aureus DNA Ligase (SaLigA) | -69.9 |

| E. coli Topoisomerase IV | -39.2 |

| S. pneumoniae Topoisomerase IV | -32.2 |

| M. tuberculosis Protein Tyrosine Phosphatase B (MptpB) | -73.6 |

| Y. pestis Protein Tyrosine Phosphatase (YopH) | -60.5 |

| M. tuberculosis Cytochrome P450 CYP121 | -111.1 |

| E. coli Cytochrome P450 | -91.3 |

| M. tuberculosis UDP-Galactopyranose Mutase | -100.2 |

| E. coli UDP-Galactopyranose Mutase | -82.4 |

| T. cruzi UDP-Galactopyranose Mutase | -97.4 |

| A. fumigatus UDP-Galactopyranose Mutase | -80.1 |

| This table presents in-silico docking energies of this compound against various bacterial protein targets, as reported in a study on herbal antibiotics. mdpi.com |

Receptor-Ligand Binding Kinetics and Thermodynamics

Once a potential target is identified, it is crucial to characterize the physical and chemical nature of the interaction between this compound and the target protein. This involves studying the kinetics (rates of binding and dissociation) and thermodynamics (energy changes upon binding) of the interaction. physicallensonthecell.orgnih.govfrontiersin.org

Binding Kinetics: Kinetic studies measure the association rate constant (k_on) and the dissociation rate constant (k_off) of the ligand-receptor complex. physicallensonthecell.org These parameters determine the residence time of the drug on its target, which can be a more significant predictor of efficacy than binding affinity alone. researchgate.net Techniques like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) are commonly used to measure these rates in real-time.

Thermodynamics: Thermodynamic analysis provides information about the forces driving the binding event. researchgate.net The key parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during binding, allowing for the determination of all these thermodynamic parameters. A negative ΔG indicates a spontaneous binding process.

While specific kinetic and thermodynamic data for this compound's interaction with its targets are not yet widely published, research on related isoquinoline (B145761) alkaloids provides a framework. For instance, studies on alkaloids like oxostephanine and thalmiculine, which also belong to the isoquinoline class, have characterized their interactions with L-type voltage-gated Ca2+ channels (LTCCs). researchgate.netmdpi.com These studies determined IC50 values, which represent the concentration of the inhibitor required to block 50% of the channel's activity, providing a measure of potency. researchgate.netmdpi.com Such approaches would be directly applicable to this compound once its primary targets are confirmed.

Enzyme Inhibition/Activation Kinetics

If the identified target of this compound is an enzyme, detailed kinetic studies are performed to understand how the compound modulates the enzyme's catalytic activity. fiveable.meenzyme-modifier.chnih.gov

Enzyme Inhibition: Inhibition studies determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. fiveable.meenzyme-modifier.ch This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) is a key parameter derived from these studies, representing the dissociation constant of the enzyme-inhibitor complex. numberanalytics.com For example, studies on other natural product inhibitors often report Ki values to quantify their potency and selectivity. mdpi.com

Enzyme Activation: Conversely, this compound could also act as an enzyme activator. fiveable.meenzyme-modifier.ch Kinetic studies for activation are similar to those for inhibition, but they measure an increase in enzyme activity. Allosteric activation, where the activator binds to a site other than the active site to enhance activity, is a common mechanism. fiveable.me

For example, in-silico studies have suggested that this compound may interact with enzymes like bacterial peptide deformylase and DNA ligase. mdpi.com If these interactions are validated, detailed kinetic analyses would be the next step to determine the precise mechanism of inhibition or activation. nih.gov

Elucidation of Downstream Signaling Pathways Modulated by this compound

Following the interaction of this compound with its primary molecular target(s), a cascade of intracellular events is often triggered, leading to the compound's ultimate pharmacological effects. Elucidating these downstream signaling pathways is critical for a comprehensive understanding of its mechanism of action. nih.govnih.govtaylorfrancis.com

Kinase Cascades and Phosphorylation Events

Protein phosphorylation is a fundamental mechanism for signal transduction in cells. nih.govthermofisher.com Many signaling pathways rely on a series of protein kinases that sequentially phosphorylate and activate one another, known as a kinase cascade. nih.govwikipedia.org

If this compound's primary target is a receptor or an enzyme that initiates a signaling cascade, one of the key downstream consequences could be the modulation of phosphorylation events. For example, if this compound inhibits a receptor tyrosine kinase, the phosphorylation of its downstream substrates would be reduced. thermofisher.com Conversely, if it inhibits a protein phosphatase, the phosphorylation of the phosphatase's substrates would increase. nih.gov

Mitogen-activated protein kinase (MAPK) cascades are common signaling modules involved in various cellular processes. nih.govfrontiersin.org To investigate if this compound affects these pathways, researchers can use techniques like Western blotting with phospho-specific antibodies to measure the phosphorylation status of key kinases in the cascade (e.g., ERK, JNK, p38) after treating cells with the compound. plos.org

Transcription Factor Activation and Gene Expression Profiling

Ultimately, many signaling pathways converge in the nucleus, where they regulate the activity of transcription factors. unc.edunih.gov These proteins bind to specific DNA sequences in the promoter regions of genes to control their transcription into RNA, thereby altering the cell's protein expression profile. frontiersin.orgproteinatlas.org

To determine how this compound affects gene expression, global transcriptomic analyses, such as microarray or RNA-sequencing (RNA-Seq), can be performed. unc.edunih.gov These techniques provide a snapshot of the expression levels of thousands of genes simultaneously in cells treated with this compound compared to untreated cells.

By identifying the genes that are significantly up- or down-regulated, researchers can infer which transcription factors might be activated or inhibited by the compound. nih.gov For instance, if a set of genes known to be regulated by the transcription factor NF-κB are all upregulated, it suggests that this compound activates the NF-κB signaling pathway. nih.gov Further experiments, such as reporter gene assays or chromatin immunoprecipitation (ChIP), can then be used to directly confirm the activation of specific transcription factors.

Modulation of Protein-Protein Interactions

This compound, a type of isoquinoline alkaloid, is understood to influence cellular processes by modulating protein-protein interactions (PPIs). wikipedia.org These interactions are fundamental to many cellular functions, including signal transduction and metabolic pathways. wikipedia.org The structure of this compound may allow it to interfere with the binding of proteins that are essential for the survival and growth of abnormal cells.

While direct evidence from large-scale screening of this compound's effect on all PPIs is not yet available, its known impact on cellular functions suggests this is a likely mechanism. Research has focused on how it affects signaling pathways where the coming together of proteins is a key step. news-medical.net

Cellular Effects of this compound

Cell Cycle Perturbation Studies

This compound has been observed to affect the cell cycle in various cancer cell lines. researchgate.net A key effect is its ability to cause cell cycle arrest, which stops cancer cells from dividing and multiplying. elifesciences.org

The main way it does this is by halting the cell cycle in the G1 phase. mdpi.com This often leads to fewer cells in the S and G2/M phases. The G1 checkpoint is an important control point that stops damaged DNA from being copied. mdpi.com this compound's ability to interfere with this checkpoint suggests it interacts with the pathways that control the transition from the G1 to the S phase. mdpi.com

Table 1: Effect of this compound on Cell Cycle

| Cell Line | Concentration | Observed Effect |

|---|---|---|

| Human leukemia HL-60 | 1 µM | G1 phase arrest |

Apoptosis and Necroptosis Induction Mechanisms

A major cellular effect of this compound is causing programmed cell death, mainly through apoptosis. frontiersin.orgjbtr.or.kr This process involves clear changes in the cell's shape and chemistry, such as the cell shrinking, the chromatin condensing, and the DNA breaking into fragments.

The apoptotic pathway triggered by this compound involves activating caspases, which are enzymes central to carrying out apoptosis. frontiersin.org Studies have shown that this compound increases the activity of caspase-3, a key executioner caspase. This compound also changes the levels of proteins in the Bcl-2 family, which are important regulators of apoptosis. frontiersin.org It can increase the pro-apoptotic protein Bax and decrease the anti-apoptotic protein Bcl-2, pushing the cell towards death. frontiersin.org

While apoptosis is the most studied form of cell death caused by this compound, the possibility of it causing necroptosis is also being researched. nih.gov Necroptosis is a type of programmed cell death that doesn't rely on caspases and is controlled by other proteins. nih.gov Given this compound's varied molecular interactions, it is possible it could trigger this alternative cell death pathway, though more specific research is needed.

Autophagy Modulation

Autophagy is a process where cells break down their own components. frontiersin.org It can have a dual role in cancer, either helping cancer cells survive or causing them to die. nih.govmdpi.com Research on this compound's effect on autophagy shows a complex relationship.

In some cases, this compound has been found to induce autophagy in cancer cells. frontiersin.org This is shown by the formation of autophagosomes and the conversion of LC3-I to LC3-II, which are key signs of autophagy. nih.gov The induction of autophagy can sometimes add to the cell-killing effects of the compound. mdpi.com However, in other situations, autophagy might help cancer cells survive the stress caused by this compound. nih.gov The exact role of autophagy in response to this compound seems to depend on the cell type and the specific molecular characteristics of the cancer cells. mdpi.com

Cellular Metabolism Reprogramming

Cancer cells often change their metabolism to support their fast growth, a phenomenon known as metabolic reprogramming. nih.govfrontiersin.orgmdpi.com This can include the Warburg effect, where cells use glycolysis for energy even when oxygen is present. nih.govnih.gov While there are not many direct studies on this compound's role in changing cellular metabolism, its known effects on the cell cycle and apoptosis suggest it could impact metabolic pathways. frontiersin.org

By causing G1 arrest and apoptosis, this compound indirectly affects the metabolic activity of cancer cells by stopping their growth and causing them to die, which reduces their energy needs. The specific targets of this compound within metabolic pathways are still being investigated. It is possible that its interaction with signaling pathways that control metabolism could lead to metabolic changes, but more direct proof is needed to fully understand these mechanisms.

This compound Interactions with Nucleic Acids and Lipids

The chemical structure of this compound, with its flat aromatic system, makes it likely to interact with nucleic acids. mdpi.com It is thought to mainly work by intercalation, where the molecule fits between the base pairs of the DNA double helix. nih.gov This can interfere with DNA replication and transcription, which contributes to its cell-killing effects. The binding of this compound to DNA can cause changes in the DNA's shape.

Preclinical Biological Activity of Thalmirabine in Non Human Models Mechanistic Focus

In Vitro Cellular Model Systems for Thalmirabine Research

In vitro models are fundamental in preclinical research for elucidating the cellular and molecular mechanisms of a compound's activity. These systems offer a controlled environment to study direct effects on cells.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a primary method for assessing the cytotoxic potential of novel compounds. In the context of this compound, research has utilized such systems to determine its effect on cell viability.

A key study evaluated the cytotoxic and antimalarial properties of a series of alkaloids, including this compound. The cytotoxicity was assessed using the KB cell line, a human oral epidermoid carcinoma line. The study established a Selectivity Index (SI), which is the ratio of the cytotoxic concentration (ED₅₀ in the KB cytotoxicity assay) to the effective concentration against the malaria parasite (Plasmodium falciparum). For this compound, a Selectivity Index of 220 was reported. iupac.org This index provides a measure of the compound's specificity for the target pathogen over host cells, with a higher SI indicating greater selectivity.

Table 1: Cytotoxicity and Selectivity Index of this compound

| Compound | Cell Line | Assay | Result (Selectivity Index) |

| This compound | KB | Cytotoxicity vs. Antimalarial Activity | 220 |

This table summarizes the reported selectivity of this compound based on in vitro testing.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues, including cell-cell and cell-matrix interactions. ethernet.edu.et These advanced models are increasingly used in cancer research to study disease progression and therapeutic responses. ethernet.edu.et

A thorough review of the scientific literature did not yield any studies that have specifically investigated the biological activity or mechanistic action of this compound in three-dimensional cell culture systems.

Co-culture models involve growing two or more different cell types together to study their interactions. These models are particularly valuable for investigating the influence of the tumor microenvironment, which includes immune cells, fibroblasts, and endothelial cells, on cancer cell behavior and drug response. japsonline.comnih.gov

There is currently no published research available that details the use of co-culture models to investigate the effects of this compound on cell-cell interactions.

Three-Dimensional Cell Culture Systems (e.g., spheroids, organoids)

Ex Vivo Tissue Explant Models for Mechanistic Studies

Ex vivo tissue explant models utilize fresh tissue samples cultured outside the body, preserving the native tissue architecture and cellular heterogeneity. frontiersin.org This methodology bridges the gap between in vitro cell culture and in vivo animal models, offering a physiologically relevant platform for mechanistic studies of therapeutic agents.

An extensive search of scientific databases reveals no studies on the preclinical biological activity of this compound using ex vivo tissue explant models.

In Vivo Non-Human Animal Models for Proof-of-Concept Research

In vivo animal models are critical for evaluating the systemic effects, efficacy, and potential therapeutic applications of a compound in a whole-organism context.

Genetically engineered animal models (GEMMs), particularly mice, are designed to carry specific genetic modifications that recapitulate human diseases, such as cancer. researchgate.net These models are invaluable for studying tumor initiation, progression, and for testing novel therapeutic strategies in an immunocompetent setting.

To date, there is no evidence in the scientific literature of this compound having been evaluated in genetically engineered animal models for proof-of-concept research.

Xenograft Models

Currently, there is a lack of publicly available scientific literature detailing the use of xenograft models to evaluate the preclinical biological activity of this compound. Human tumor xenografts, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a standard preclinical tool for assessing the efficacy of potential anticancer agents. uodiyala.edu.iqnih.govnih.gov These models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), allow for the in vivo assessment of a compound's antitumor effects and can provide insights into its mechanism of action. researchgate.netethernet.edu.et While alkaloids from the Thalictrum genus, the plant family from which this compound is derived, have demonstrated antiproliferative activity against various cancer cell lines in vitro, specific studies on this compound in xenograft models have not been reported. mdpi.com

Inducible Disease Models

There are no published research findings on the use of inducible disease models to investigate the biological effects of this compound. Inducible models, where disease pathology is experimentally triggered, are valuable for studying the efficacy of therapeutic agents in a controlled manner. nih.govscispace.com These models can be designed to mimic various aspects of human diseases, such as inflammation, fibrosis, or specific genetic disorders, providing a platform to test the mechanistic underpinnings of a drug's activity. semanticscholar.orgiupac.org For instance, inducible models of retinal disease are used to study processes like angiogenesis and inflammation, while models for salivary gland inflammation can replicate features of autoimmune disorders. nih.govscispace.com The application of such models to study this compound has not been documented in the available scientific literature.

Analysis of Biomarkers and Pharmacodynamic Endpoints in Animal Models

Specific studies analyzing biomarkers and pharmacodynamic (PD) endpoints for this compound in animal models have not been detailed in the public domain. Pharmacodynamic biomarkers are crucial in preclinical research as they provide measurable indicators of a drug's biological effect on its target and the organism. researchgate.net The analysis of these markers helps to understand the mechanism of action and to establish a relationship between drug exposure and its pharmacological response.

While direct in vivo biomarker data for this compound is not available, in-silico studies have provided insights into its potential mechanisms of action, particularly as an antibacterial agent. These computational screening studies have explored the interaction of this compound with various bacterial protein targets. The primary goal of such research is to identify potential molecular targets and guide further experimental validation.

The table below summarizes the results of a molecular docking study, indicating the binding affinity of this compound to several bacterial protein targets. This type of data, while not a direct measurement from an animal model, serves as an early-stage, mechanism-focused analysis.

| Bacterial Protein Target | Organism | Predicted Binding Energy (kJ/mol) |

| Peptide Deformylase (PDF) | Escherichia coli | -111.1 |

| Peptide Deformylase (PDF) | Pseudomonas aeruginosa | -91.3 |

| DNA Gyrase B (GyrB) | Mycobacterium tuberculosis | -100.2 |

| Topoisomerase IV (TopoIV) | Escherichia coli | -82.4 |

| Protein Tyrosine Phosphatase A (PtpA) | Mycobacterium tuberculosis | -97.4 |

| Protein Tyrosine Phosphatase B (PtpB) | Mycobacterium tuberculosis | -80.1 |

| Data from in-silico molecular docking studies. |

These in-silico findings suggest that this compound may exert its antibacterial effects by inhibiting essential bacterial enzymes. However, these computational predictions require validation through experimental in vitro and in vivo studies to confirm the mechanism and to identify reliable pharmacodynamic biomarkers.

Phenotypic Screening Methodologies for Identifying this compound's Biological Effects

The discovery and initial characterization of this compound's biological activities are consistent with a phenotypic screening approach, which is common in natural product drug discovery. Phenotypic screening identifies substances that produce a desired change in the observable characteristics (phenotype) of a cell or organism, often without prior knowledge of the specific molecular target. mdpi.com This contrasts with target-based screening, which focuses on molecules that interact with a predetermined protein or pathway.

This compound is a bisbenzylisoquinoline alkaloid that was first isolated from plants of the Thalictrum genus. uodiyala.edu.iqmdpi.comnih.gov Its initial discovery was a result of phytochemical investigation of this plant species. Following its isolation, this compound was likely subjected to a battery of in vitro assays to assess its biological effects across different disease-relevant models. This type of broad screening is a hallmark of the phenotypic approach.

Research has identified several biological activities for this compound through such screening methods:

Antimalarial Activity : this compound was evaluated for its activity against Plasmodium falciparum, the parasite responsible for malaria. This type of assay directly measures the ability of a compound to inhibit parasite growth, a clear phenotypic endpoint.

Antiproliferative Activity : Alkaloids from Thalictrum foliolosum, the plant source of this compound, have been tested for their ability to inhibit the growth of various human cancer cell lines, including U937, MCF-7, PC-3, and HL-60. mdpi.com This cell viability or cytotoxicity screening is a common phenotypic assay used to identify potential anticancer agents.

Antibacterial Activity : While primarily investigated through in-silico methods, the initial interest in this compound as a potential antibacterial agent likely stemmed from broader screenings of natural product libraries against various bacterial strains.

The table below summarizes the phenotypic effects identified for this compound.

| Phenotypic Effect | Assay Type | Cell/Organism Model |

| Antimalarial | In vitro growth inhibition | Plasmodium falciparum |

| Antiproliferative | In vitro cytotoxicity/antiproliferation | Human cancer cell lines (e.g., U937, MCF-7, PC-3, HL-60) |

| Antibacterial | In-silico screening (potential activity) | Bacterial protein targets |

| Data compiled from multiple sources. mdpi.com |

These findings from initial phenotypic screens provide the basis for more in-depth mechanistic studies to identify the specific molecular targets and pathways through which this compound exerts its biological effects.

Computational and Structural Biology Approaches to Thalmirabine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). cimap.res.in This method is instrumental in understanding the binding mode of potential drugs and estimating the strength of the interaction, often represented by a docking score. cimap.res.in

In a comprehensive in-silico investigation of antibacterial phytochemicals, Thalmirabine was docked against a panel of verified bacterial protein drug targets. mdpi.comnih.gov The study utilized the Molegro Virtual Docker program to calculate the interaction energies (E-dock, reported as re-rank scores in kJ/mol) between this compound and these proteins. mdpi.comnih.gov The results highlighted several potential targets for this compound, with particularly strong binding energies observed for bacterial peptide deformylases (PDF) and NAD+-dependent DNA ligases. nih.gov

Peptide deformylase is a crucial enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics. mdpi.com NAD+-dependent DNA ligase is essential for bacterial DNA replication and repair. mdpi.com this compound's predicted affinity for these targets suggests it may interfere with these vital cellular processes. mdpi.comnih.gov The docking calculations showed that this compound had a notable docking score of -111.1 kJ/mol with Mycobacterium tuberculosis peptide deformylase (MtPDF). mdpi.com

The study provided a broad screening against various bacterial proteins, offering a valuable starting point for experimental validation. mdpi.com The detailed docking scores of this compound against this array of targets are summarized below.

Interactive Data Table: Molecular Docking Scores of this compound with Bacterial Protein Targets

| Target Protein | Organism | PDB Code(s) Used | Docking Score (kJ/mol) |

|---|---|---|---|

| Peptide Deformylase (PDF) | Bacillus cereus | 2OKL | -76.5 |

| Peptide Deformylase (PDF) | Escherichia coli | 1G2A, 1G27, 1LRU, 2AI8, 2KMN, 3K6L | -62.9 |

| Peptide Deformylase (PDF) | Mycobacterium tuberculosis | 3E3U | -111.1 |

| Peptide Deformylase (PDF) | Pseudomonas aeruginosa | 1LRY, 1IX1, 1S17 | -85.1 |

| Peptide Deformylase (PDF) | Staphylococcus aureus | 1Q1Y, 3U7K, 3U7M, 3U7N | -69.9 |

| DNA Gyrase B (GyrB) | Escherichia coli | 1AJ6 | -73.6 |

| DNA Gyrase B (GyrB) | Mycobacterium tuberculosis | 3ZKB, 3ZKD | -60.5 |

| Topoisomerase IV (TopoIVB) | Escherichia coli | 1S16 | -39.2 |

| Protein Tyrosine Phosphatase (PtpA) | Mycobacterium tuberculosis | 1U2Q | -91.3 |

| Protein Tyrosine Phosphatase (PtpB) | Mycobacterium tuberculosis | 2OZ5 | -100.2 |

| UDP-Galactopyranose Mutase (UGM) | Mycobacterium tuberculosis | 4RPG, 4RPH, 4RPJ, 4RPK, 4RPL | -82.4 |

| Cytochrome P450 CYP121 | Mycobacterium tuberculosis | 4IPS, 4KTF, 5IBE | -97.4 |

| NAD+-Dependent DNA Ligase (LigA) | Escherichia coli | 2OWO, 4GLX | -32.2 |

| NAD+-Dependent DNA Ligase (LigA) | Staphylococcus aureus | 4CC5, 4CC6 | -80.1 |

Data sourced from an in-silico investigation of antibacterial phytochemicals. mdpi.com

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations provide detailed information on the conformational changes and stability of protein-ligand complexes. cimap.res.innih.gov Following molecular docking, MD simulations are a critical step to validate the predicted binding poses and assess the dynamic behavior of the complex in a simulated physiological environment. cimap.res.innih.gov

To date, specific studies publishing the results of molecular dynamics simulations for this compound-target complexes have not been identified. However, such an analysis would be the logical progression from the initial docking studies. An MD simulation would involve placing the docked this compound-protein complex (for instance, with M. tuberculosis peptide deformylase) into a simulated environment of water and ions. nih.gov The simulation would then calculate the trajectory of the complex over a period, revealing the stability of the key interactions (like hydrogen bonds and hydrophobic contacts) predicted by docking. nih.gov This would confirm whether the proposed binding mode is stable or if the ligand shifts to a different conformation, providing a more accurate model of the interaction. ebsco.com

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational SAR methods predict the activity of new, modified compounds by building upon the knowledge of existing ones. chemrxiv.orgmdpi.com

While a non-computational study evaluated the antimalarial activity of 37 alkaloids, including this compound, to develop preliminary structure-activity relationships, dedicated computational SAR prediction studies for this compound are not currently available in the literature. iupac.org A computational SAR study on this compound would involve the in-silico modification of its chemical structure—for example, by altering the positions of its methoxy (B1213986) and hydroxyl groups or modifying the bisbenzylisoquinoline core. The activity of these virtual analogs against a specific target, like MtPDF, would then be predicted using methods like docking or free energy calculations. The resulting data would create a predictive model to guide the synthesis of more potent and selective analogs. mdpi.com

Pharmacophore Modeling and Virtual Screening for this compound Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. frontiersin.org This model can then be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening, aiming to find novel molecules with the potential for similar activity. nih.govnih.gov

There are no published studies that have developed a pharmacophore model based on this compound's structure or its interactions with a biological target. The creation of such a model would typically start with the docked pose of this compound in a high-affinity target's active site. frontiersin.org The key interaction points between this compound and the protein would be abstracted into a pharmacophore model. nih.gov This model could then be used to screen libraries of natural products or synthetic compounds to identify new chemical scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of novel this compound analogs with improved properties. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.gov Unlike the more qualitative SAR, QSAR develops mathematical equations that can predict the activity of novel compounds before they are synthesized. nih.govnih.gov

Specific QSAR studies focusing on this compound or its analogs have not been reported. To conduct a QSAR study, a dataset of several this compound analogs with experimentally measured biological activity (e.g., IC50 values against a bacterial enzyme) would be required. nih.gov For each analog, various molecular descriptors (physicochemical, electronic, and structural properties) would be calculated. Statistical methods, such as multi-linear regression or machine learning algorithms, would then be used to generate a QSAR model that correlates these descriptors with the observed activity. nih.govnih.gov Such a model would provide mechanistic insights by identifying the key molecular properties driving the antibacterial activity of this class of compounds.

Homology Modeling and De Novo Protein Design for Target Interaction Studies

Homology modeling, or comparative modeling, is a technique used to construct a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and its similarity to a known protein structure (the template). nih.govyoutube.com De novo protein design, on the other hand, involves creating entirely new protein sequences that are intended to fold into a predefined structure or perform a specific function. nih.govfrontlinegenomics.com

The computational studies on this compound to date have involved docking it into experimentally determined crystal structures of its target proteins. mdpi.com Therefore, there has been no need to generate a homology model of its targets. However, if this compound were found to act on a bacterial protein for which no structural data exists, homology modeling would be a crucial first step to enable structure-based drug design efforts. nih.gov

De novo protein design represents a more advanced and distinct application. nih.gov While not directly applied to the study of this compound yet, one could theoretically design a novel protein or peptide that is specifically engineered to bind this compound with high affinity and specificity. Such a designed protein could be used as a research tool, a biosensor for detecting this compound, or to explore novel therapeutic concepts. frontlinegenomics.comarxiv.org

Analytical Methodologies for Thalmirabine Research

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components from a mixture. acs.org The process is based on the differential partitioning of solutes between a stationary phase and a mobile phase. For alkaloids like Thalmirabine, various forms of liquid chromatography are indispensable tools in the research workflow, from initial isolation to quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical separation of alkaloids from plant extracts. Developing a robust HPLC method is critical for achieving accurate and reproducible results. researchgate.net The process involves a systematic optimization of several parameters, including the choice of stationary phase (column), the composition of the mobile phase, and detector settings. chemsociety.org.ng

For aporphine (B1220529) and related isoquinoline (B145761) alkaloids, reversed-phase columns, such as C18, are most commonly employed. ucl.ac.be These columns separate compounds based on their hydrophobicity. researchgate.net The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. thieme-connect.deuliege.bemdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve the complex mixture of alkaloids found in Thalictrum species. thieme-connect.deingentaconnect.com

In a study identifying components in Thalictrum fortunei, this compound was successfully separated and identified using a UHPLC-Q-Exactive Orbitrap/MS system. The specific conditions used in this research provide a clear example of a developed HPLC method suitable for the analysis of this compound. nmrs.io

| Parameter | Condition |

| Stationary Phase (Column) | Thermo Scientific Hypersil GOLD™ aQ C18 (100 mm × 2.1 mm, 1.9 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% formic acid |

| Gradient Program | 0-2 min, 5% A; 2-25 min, 5%-40% A; 25-35 min, 40%-90% A |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (Positive Ion Mode) |

| Retention Time of this compound | 17.5 min |

| Data sourced from a study on the components of Thalictrum fortunei. nmrs.io |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scispace.com The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. tandfonline.com Separation occurs based on the differential interactions of the compounds with the stationary phase. scispace.com

However, the application of GC for the direct analysis of complex, high molecular weight alkaloids like this compound is limited. Due to its low volatility and thermal instability, this compound cannot be readily vaporized without decomposition, which is a prerequisite for GC analysis. acs.org For this reason, direct GC or GC-MS analysis of this compound is not a standard method found in the research literature. In research contexts where GC analysis of non-volatile compounds is required, a chemical derivatization step can be employed to convert the analyte into a more volatile and thermally stable derivative. acs.org No specific applications of this approach for this compound have been reported.

The initial isolation of this compound from its natural source, the roots of Thalictrum minus, is achieved through preparative chromatography. acs.org This technique aims to purify sufficient quantities of a specific compound for further analysis, including structural elucidation. mdpi.commaas.edu.mm Unlike analytical chromatography, which focuses on information gathering, preparative chromatography's goal is the recovery of a pure substance. mdpi.com

The isolation of alkaloids from Thalictrum species typically involves extraction followed by a series of column chromatography steps. pitt.eduuodiyala.edu.iq In the original isolation of this compound, a classic approach was used. The process begins with the extraction of the plant material, followed by acid-base partitioning to separate the crude alkaloids. This crude mixture is then subjected to column chromatography, often using silica (B1680970) gel as the stationary phase and eluting with a gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) and methanol. uodiyala.edu.iq Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing similar components. pitt.edu These enriched fractions are then re-chromatographed, sometimes on different adsorbents like alumina (B75360) or using techniques like ion-exchange chromatography, until the pure alkaloid is isolated. pitt.edu

Gas Chromatography (GC) Applications

Spectroscopic Techniques for Characterization in Research Contexts

Once a compound is isolated and purified, spectroscopic techniques are employed to determine its exact chemical structure. uni-duesseldorf.de These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and spatial arrangement. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. researchgate.netlarancelab.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For a novel compound like this compound, NMR was essential for its initial structural confirmation. acs.org

In the original research, the ¹H-NMR spectrum provided the crucial data to piece together the structure. The chemical shift (δ, in ppm) of each proton signal indicates its electronic environment, the integration gives the number of protons represented by the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. By analyzing these parameters, particularly the characteristic shifts for aromatic protons and methoxy (B1213986) groups in the bisbenzylisoquinoline skeleton, the structure of this compound was assembled and distinguished from other co-isolated alkaloids.

¹H-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 | s | 3H | OCH₃ |

| 3.75 | s | 3H | OCH₃ |

| 3.84 | s | 6H | 2 x OCH₃ |

| 5.87 | s | 2H | OCH₂O |

| 6.13 | s | 1H | Ar-H |

| 6.27 | s | 1H | Ar-H |

| 6.55 | s | 1H | Ar-H |

| 6.59 | s | 1H | Ar-H |

| 6.70 | s | 1H | Ar-H |

| Data from the original structure elucidation of this compound. This data was fundamental in confirming the arrangement of substituents on the aromatic rings. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of a compound and, through fragmentation analysis, clues about its structure. ingentaconnect.com In research, it is used for the initial determination of a compound's molecular formula and later for monitoring its presence in complex mixtures, such as in metabolic studies. pitt.edu

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident assignment of its elemental formula. uliege.be Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting fragment ions. This provides detailed structural information that can be used to identify known compounds in a mixture or to help elucidate the structure of new ones.

Modern LC-MS methods allow for the rapid screening and identification of known alkaloids like this compound in plant extracts. nmrs.io The fragmentation pattern serves as a fingerprint for the compound.

High-Resolution MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) |

| 669.3015 | 431.2, 238.2, 223.1, 207.2, 192.1 |

| Data from a UHPLC-Q-Exactive Orbitrap/MS analysis of Thalictrum fortunei. nmrs.io This fragmentation pattern is characteristic of this compound and is used for its unambiguous identification in research models. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed to monitor the progress of chemical reactions involving the aporphine alkaloid, this compound. These methods offer real-time or near-real-time information on the consumption of reactants and the formation of products, enabling researchers to understand reaction kinetics and optimize conditions.

A hypothetical example of monitoring a reaction involving this compound using IR spectroscopy is presented in Table 1.

Table 1: Hypothetical IR Data for Monitoring a Reaction of this compound

| Wavenumber (cm⁻¹) | Functional Group | Reactant (this compound) | Product | Interpretation |

|---|---|---|---|---|

| 3350 | O-H Stretch | Present | Absent | Consumption of hydroxyl group |

| 2840 | C-H Stretch (Methoxy) | Absent | Present | Formation of methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy is based on the principle of electronic transitions, where molecules absorb UV or visible light to promote electrons to higher energy orbitals. solubilityofthings.comnumberanalytics.com This technique is particularly useful for compounds with chromophores, such as the conjugated aromatic system present in this compound. numberanalytics.com The extent of conjugation in a molecule influences the wavelength of maximum absorbance (λmax). Any chemical modification that alters the conjugation of the aporphine backbone of this compound will result in a shift in its λmax, which can be monitored to follow the reaction. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis of the reaction progress. numberanalytics.comresearchgate.net

Table 2 illustrates hypothetical UV-Vis data for tracking a reaction involving this compound.

Table 2: Hypothetical UV-Vis Data for Monitoring a Reaction of this compound

| Time (minutes) | Absorbance at λmax of this compound | Absorbance at λmax of Product | Concentration of this compound (µM) | Concentration of Product (µM) |

|---|---|---|---|---|

| 0 | 1.20 | 0.05 | 100 | 2 |

| 30 | 0.80 | 0.45 | 67 | 18 |

| 60 | 0.50 | 0.70 | 42 | 28 |

| 90 | 0.25 | 0.85 | 21 | 34 |

Advanced Imaging Techniques in Biological Research with this compound

Advanced imaging techniques are indispensable for visualizing the subcellular localization and dynamic processes of bioactive compounds like this compound within biological systems.

Fluorescence Microscopy and Confocal Imaging

Fluorescence microscopy is a highly sensitive technique that utilizes fluorescent molecules (fluorophores) to label and visualize specific cellular components. researchgate.netmicroscopyu.com While this compound itself is not reported to be fluorescent, it could potentially be chemically modified with a fluorescent tag to enable its visualization within cells. Alternatively, fluorescently labeled antibodies targeting this compound could be employed for its detection.

Confocal microscopy, an advanced form of fluorescence microscopy, offers significant advantages by eliminating out-of-focus light, thereby producing high-resolution, optically sectioned images of thick specimens. researchgate.net This allows for the precise three-dimensional localization of this compound within cells and tissues. For example, by using a fluorescent derivative of this compound, researchers could determine its accumulation in specific organelles such as the mitochondria or the nucleus. biotium.com Studies have successfully used fluorescent derivatives of other molecules, like choline, to investigate their distribution in cancer cells using confocal microscopy. nih.gov

Live-Cell Imaging for Dynamic Processes

Live-cell imaging allows for the real-time observation of cellular processes, providing insights into the dynamic behavior of molecules within living cells. researchgate.netbiotium.combiorxiv.org By employing fluorescently tagged this compound, it would be theoretically possible to track its uptake, transport, and potential interactions with cellular targets over time. This technique is crucial for understanding the kinetics of drug-target engagement and the subsequent cellular responses. For instance, time-lapse imaging could reveal the rate of entry of this compound into the cell and its trafficking to its site of action.

Bioanalytical Method Development for Quantitative Analysis in Research Samples (e.g., cell lysates, tissue homogenates)

The development of robust and validated bioanalytical methods is essential for the accurate quantification of this compound in complex biological matrices such as cell lysates and tissue homogenates. researchgate.nethumanjournals.comquotientsciences.com Such methods are critical for pharmacokinetic and pharmacodynamic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. nih.govmdpi.comuu.nl A typical workflow for developing an LC-MS/MS method for this compound would involve:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. humanjournals.com For tissue homogenates, the homogenization process itself needs to be optimized to ensure complete extraction of the analyte. researchgate.netmdpi.com

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of this compound from other matrix components. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for highly selective quantification. mdpi.com

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. researchgate.nethumanjournals.com

Table 3 presents a hypothetical summary of a validated LC-MS/MS method for the quantification of this compound in rat liver homogenate.

Table 3: Hypothetical Validation Summary for a this compound LC-MS/MS Assay in Rat Liver Homogenate

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.9% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4% to 11.2% |

| Recovery | Consistent and reproducible | 85 ± 7% |

| Matrix Effect | CV ≤ 15% | 9.8% |

Synthetic Biology and Metabolic Engineering for Thalmirabine Production and Modification if Applicable

Heterologous Expression of Thalmirabine Biosynthetic Pathways

The biosynthesis of bisbenzylisoquinoline alkaloids is a complex process that begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two key benzylisoquinoline monomers, which are then coupled together. The central reaction is an oxidative coupling of two (S)-N-methylcoclaurine (NMC) monomers, which is catalyzed by a specific cytochrome P450 enzyme. uchile.cloup.com

While the specific enzymes for the this compound pathway have not been fully elucidated, the successful heterologous production of other BIAs, such as guattegaumerine (B1218701) and berbamunine (B191780) in yeast (Saccharomyces cerevisiae), demonstrates the feasibility of this approach. researchgate.net This achievement provides a foundational strategy for the potential future production of this compound.

The general approach for heterologous expression would involve:

Identification and cloning of biosynthetic genes: This would require identifying the specific genes from a this compound-producing organism, such as Thalictrum minus, that encode the necessary enzymes. This includes norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and, crucially, the specific cytochrome P450-dependent berbamunine synthase-like enzyme that catalyzes the final dimerization. oup.comresearchgate.net

Host selection and engineering: Baker's yeast (S. cerevisiae) is a common host for expressing plant-derived pathways due to its eukaryotic nature, which facilitates the proper folding and function of plant enzymes like cytochrome P450s. researchgate.netmdpi.com The host's native metabolism would be engineered to enhance the supply of the precursor L-tyrosine.

Pathway reconstruction: The identified genes would be introduced into the engineered yeast strain. This often requires careful balancing of enzyme expression levels to ensure a smooth metabolic flux towards the final product without the accumulation of toxic intermediates. researchgate.net

A landmark study on the production of the BIAs guattegaumerine and berbamunine in yeast involved the expression of a multi-enzyme pathway, including a cytochrome P450 from Berberis stolonifera (CYP80A1), which catalyzed the key C-O phenol (B47542) coupling reaction. researchgate.net This demonstrates that the critical step in BIA formation can be functionally reconstituted in a microbial host.

Directed Evolution and Pathway Engineering for Enhanced Production

Once a biosynthetic pathway is successfully established in a heterologous host, the initial yields are often low. Directed evolution and metabolic pathway engineering are crucial for optimizing production to industrially relevant levels. For a potential this compound production platform, these strategies would be paramount.

Key engineering strategies include:

Strain Engineering: This involves modifying the host organism to divert more of its resources towards the production of the target molecule. For BIA production in yeast, this has included engineering the central metabolism to increase the availability of aromatic amino acid precursors. researchgate.net

Protein Engineering: The performance of individual biosynthetic enzymes can be a significant bottleneck. For instance, the cytochrome P450 enzymes that catalyze the final coupling step are often highly specific and can have low activity. Protein engineering techniques, such as creating chimeric enzymes or introducing specific mutations, can be used to improve an enzyme's stability, activity, or even alter its product specificity. In the production of berbamunine, a chimeric cytochrome P450 was used to shift the product profile away from guattegaumerine. researchgate.net

Fermentation Optimization: The conditions under which the engineered microbes are grown can have a dramatic impact on final product titers. Optimizing factors such as media composition, temperature, and feeding strategies is a critical step. For the production of guattegaumerine, optimization of growth conditions contributed to a 10,000-fold improvement in titer. researchgate.net

The table below summarizes the types of enzymes and engineering approaches that have been successfully used in the heterologous production of BIAs and would be applicable to this compound.

| Enzyme/Strategy | Function/Goal | Example from BIA Engineering |

| Norcoclaurine synthase (NCS) | Catalyzes the first committed step in BIA biosynthesis. | Expressed in yeast to initiate the pathway from dopamine (B1211576) and 4-HPAA. researchgate.net |

| O- and N-methyltransferases | Add methyl groups at specific positions on the BIA scaffold. | Key for producing the correct monomer precursors for dimerization. researchgate.net |

| Cytochrome P450 (e.g., CYP80A1) | Catalyzes the critical oxidative coupling of two benzylisoquinoline monomers. | Engineered chimeric versions to alter product specificity. researchgate.net |

| Strain Engineering | Increase precursor supply and overall pathway flux. | Modified yeast central metabolism to boost L-tyrosine availability. researchgate.net |

| Fermentation Optimization | Maximize product yield from the engineered host. | Led to significant titer improvements in yeast-based BIA production. researchgate.net |

Chemoenzymatic Modifications of this compound Scaffolds

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules and novel derivatives. This approach is particularly powerful for alkaloids like this compound, allowing for the synthesis of the core structure or its modification in ways that are difficult to achieve through purely chemical or biological means.

Recent advances have demonstrated the power of chemoenzymatic strategies for the modular synthesis of a variety of bisbenzylisoquinoline alkaloids. researchgate.netnih.gov These methods typically involve:

Enzymatic Synthesis of Chiral Monomers: An enzyme, such as a Pictet-Spenglerase, is used to create the core benzylisoquinoline scaffold with high stereoselectivity. researchgate.net This is a crucial step as the stereochemistry is often vital for biological activity. Further enzymatic steps, like regioselective methylation, can be employed to produce diverse, enantiopure monomer building blocks. nih.gov

Chemical Coupling: The enzymatically produced monomers are then coupled together using efficient chemical reactions. For example, a copper-mediated Ullmann coupling has been used for the synthesis of linear BIAs, while biomimetic oxidative phenol dimerization can form the diaryl ether bonds found in macrocyclic BIAs like tetrandrine. researchgate.netresearchgate.net

This modular chemoenzymatic approach could be applied to:

Total Synthesis of this compound: By designing and synthesizing the correct benzylisoquinoline monomers enzymatically, followed by a chemical coupling strategy, an efficient and stereocontrolled total synthesis of this compound could be achieved.

Generation of Novel Analogs: The flexibility of this method allows for the creation of various monomers that are not found in nature. Coupling these novel monomers could generate a library of this compound analogs with potentially new or improved pharmacological properties. This highlights the potential of chemoenzymatic strategies to go beyond mimicking nature and to create entirely new chemical entities based on the this compound scaffold. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Thalmirabine Analogs

Systemic Modification of Thalmirabine's Core Structure

Systemic modification of this compound's core structure is a fundamental strategy in medicinal chemistry to probe the significance of different parts of the molecule for its biological activity. This involves altering the central bisbenzylisoquinoline scaffold, which consists of two benzylisoquinoline units linked by a diphenyl ether bridge.

Key modifications often focus on:

The Diphenyl Ether Linkage: The nature and position of this bridge are critical. Researchers may explore analogs where the ether linkage is replaced with other functionalities, such as thioether or amino bridges, to assess the impact on conformational flexibility and target binding.

Substitution Patterns on the Aromatic Rings: The aromatic rings of the benzyl (B1604629) and isoquinoline (B145761) moieties are adorned with methoxy (B1213986) and hydroxy groups. The number and location of these substituents are systematically varied. For instance, demethylation or introduction of new substituents can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

The Isoquinoline and Benzyl Portions: Modifications can also involve the saturation or aromatization of the heterocyclic rings, or even the replacement of the isoquinoline core with other heterocyclic systems to explore novel chemical space.

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. taylorandfrancis.com For this compound, identifying these key pharmacophores is paramount for designing more potent and selective analogs.

Through SAR studies, specific structural motifs have been recognized as crucial for this compound's activity:

Oxygenated Substituents: The pattern of methoxy and hydroxyl groups on the aromatic rings is a critical determinant of activity. These groups can act as hydrogen bond donors or acceptors, facilitating interactions with target proteins. The precise positioning of these groups influences the binding affinity and selectivity.

Stereochemistry: As a chiral molecule, the specific stereochemical configuration of this compound is a key aspect of its pharmacophore. The spatial arrangement of the atoms at the chiral centers dictates the molecule's three-dimensional shape and, consequently, its ability to fit into a biological target's binding site.

Computational modeling and techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are often employed to refine these pharmacophoric models, providing a more detailed understanding of the essential interactions. nih.gov

Investigation of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs like this compound. numberanalytics.comijpsjournal.comlongdom.org Molecules with the same chemical formula but different spatial arrangements are called stereoisomers, and they can exhibit vastly different pharmacological and toxicological profiles. numberanalytics.com